

PF-06737007 supplier and purchasing information

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Compound of Interest

Compound Name: PF-06737007

Cat. No.: B15618037

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PF-06737007: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **PF-06737007**, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. This document outlines its core characteristics, supplier and purchasing information, biochemical activity, relevant signaling pathways, and detailed experimental protocols for its use in a research setting.

Core Compound Information

Parameter	Value	Reference
IUPAC Name	2-[[[(3R,4S)-3-fluoro-1-({4-[2-(trifluoromethoxy)phenyl]acetyl})piperidin-4-yl]oxy}-4-(2-hydroxy-2-methylpropoxy)benzamide	
Synonyms	PF06737007	
CAS Number	1863905-38-7	
Molecular Formula	C25H28F4N2O6	
Molecular Weight	528.49 g/mol	
Purity	≥98% (HPLC)	
Appearance	White to beige powder	
Solubility	DMSO: 25 mg/mL, clear	

Supplier and Purchasing Information

PF-06737007 is available from various chemical suppliers catering to the research community. While pricing is often available upon request or requires institutional login, the following suppliers have been identified:

Supplier	Catalog Number	Available Quantities	Contact for Pricing
Sigma-Aldrich	PZ0340	-	--INVALID-LINK--
Labmix24	SAF-PZ0340-25MG	25 mg	--INVALID-LINK--
MedChemExpress	HY-112089	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--
Selleck Chemicals	S8635	5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--
TargetMol	T6949	5 mg, 10 mg, 50 mg, 100 mg	--INVALID-LINK--

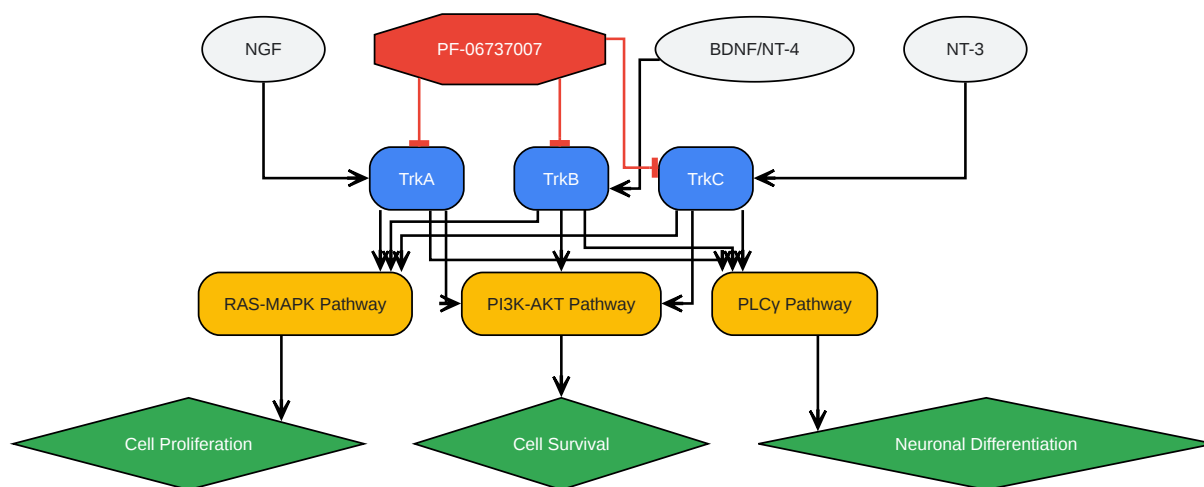
Biochemical Activity

PF-06737007 is a potent and selective pan-Trk inhibitor, demonstrating activity against all three Tropomyosin receptor kinases: TrkA, TrkB, and TrkC.

Target	IC50 (in cell-based assays)
TrkA	7.7 nM
TrkB	15 nM
TrkC	3.9 nM

Trk Signaling Pathway

Tropomyosin receptor kinases are single-pass transmembrane receptors that play a crucial role in neuronal development, survival, and function. Upon binding of their respective neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), the receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains. This activation initiates several downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are critical for cell proliferation, differentiation, and survival.



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Caption: The Trk signaling pathway is initiated by neurotrophin binding, leading to receptor dimerization and activation of downstream cascades. **PF-06737007** acts as a pan-Trk inhibitor, blocking the activity of TrkA, TrkB, and TrkC.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase assay to determine the inhibitory activity of **PF-06737007** against a Trk kinase. This protocol is based on commercially available kinase assay platforms and may require optimization for specific laboratory conditions.

Objective: To determine the IC₅₀ of **PF-06737007** for a specific Trk kinase.

Materials:

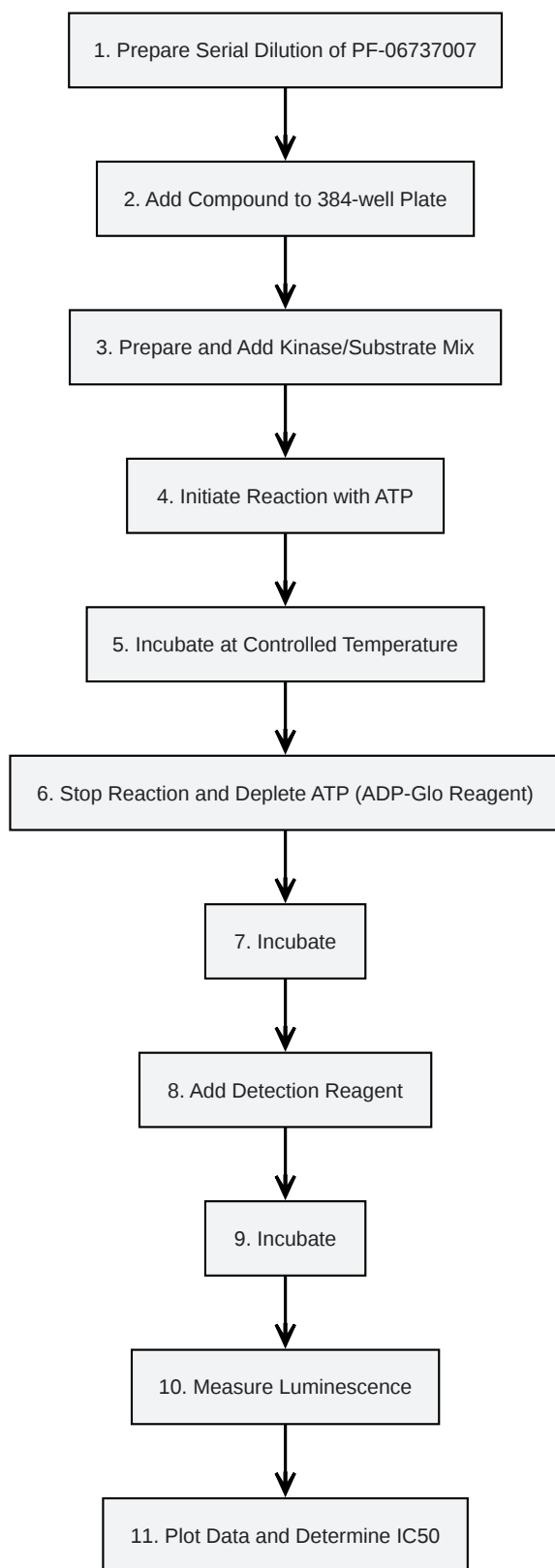
- Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
- Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1)

- ATP (Adenosine triphosphate)
- **PF-06737007** (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of **PF-06737007** in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:5 serial dilutions.
 - Prepare a DMSO-only control (vehicle control).
- Assay Plate Setup:
 - Add 1 µL of the serially diluted **PF-06737007** or DMSO control to the appropriate wells of a 384-well plate.
- Kinase Reaction:
 - Prepare a master mix containing the Trk kinase and the kinase substrate in the kinase assay buffer.
 - Add 2 µL of the kinase/substrate master mix to each well.
 - Prepare an ATP solution in the kinase assay buffer.
 - Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific Trk kinase.

- Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
- Signal Detection (using ADP-Glo™ as an example):
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the **PF-06737007** concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.



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Caption: A typical experimental workflow for determining the IC50 of **PF-06737007** in a biochemical Trk kinase assay.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The experimental protocol provided is a general template and may require optimization.

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